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Compound of Interest

Compound Name: 1-Chloro-4-methoxybenzene-d4

Cat. No.: B12403197 Get Quote

Technical Guide: 1-Chloro-4-methoxybenzene-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-methoxybenzene-d4,

a deuterated analog of 1-chloro-4-methoxybenzene. This document details its chemical

properties, potential applications in research and drug development, and generalized

experimental protocols relevant to its synthesis and evaluation.

Core Compound Data
Quantitative data for 1-Chloro-4-methoxybenzene-d4 and its non-deuterated counterpart are

summarized below for easy comparison.

Property
1-Chloro-4-
methoxybenzene-d4

1-Chloro-4-
methoxybenzene

CAS Number 1219804-86-0[1] 623-12-1[2][3][4][5]

Molecular Formula C₇H₃D₄ClO C₇H₇ClO[5]

Molecular Weight 146.61 g/mol 142.58 g/mol [1][3][5][6]

Synonyms
4-Chloroanisole-d4, p-

Chloroanisole-d4

4-Chloroanisole, p-

Chloroanisole, 1-Methoxy-4-

chlorobenzene
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Introduction to Deuterated Compounds in Drug
Development
Deuterated compounds are molecules where one or more hydrogen atoms have been replaced

by deuterium, a stable isotope of hydrogen. This substitution can significantly impact a drug's

metabolic profile, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D)

bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic

cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can lead to a slower rate

of metabolism, potentially extending the drug's half-life, reducing toxic metabolite formation,

and improving the overall pharmacokinetic profile.

1-Chloro-4-methoxybenzene-d4 serves as a valuable tool for researchers exploring the

metabolic pathways of chloroanisole derivatives and for developing novel therapeutic agents

with improved pharmacological properties.

Potential Applications in Research
The primary application of 1-Chloro-4-methoxybenzene-d4 in a research context is as a

tracer in pharmacokinetic and metabolic studies.[7] The deuterium labeling allows for the

differentiation and quantification of the compound and its metabolites from their non-deuterated

analogs, typically using mass spectrometry. This is crucial for understanding the absorption,

distribution, metabolism, and excretion (ADME) properties of the parent compound.

Deuterium substitution has been shown to influence the metabolic stability and

pharmacokinetics of drugs, which may lead to improved therapeutic profiles.[7] Research

indicates that the incorporation of deuterium can affect the rates of metabolism and elimination

of pharmaceutical compounds, making it a valuable tool in drug development.[7]

Experimental Protocols
The following sections provide detailed, illustrative methodologies for the synthesis, and

evaluation of deuterated compounds like 1-Chloro-4-methoxybenzene-d4. These protocols

are generalized and may require optimization for specific laboratory conditions and research

objectives.

Synthesis of 1-Chloro-4-methoxybenzene-d4
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The synthesis of 1-Chloro-4-methoxybenzene-d4 would typically involve the chlorination of a

deuterated precursor, 4-methoxybenzene-d4 (anisole-d4).

Materials:

4-methoxybenzene-d4

A suitable chlorinating agent (e.g., N-chlorosuccinimide)

An appropriate solvent (e.g., acetonitrile)

A catalyst (if required)

Procedure:

Dissolve 4-methoxybenzene-d4 in the chosen solvent in a round-bottom flask.

Add the chlorinating agent to the solution. The reaction may need to be carried out under an

inert atmosphere and at a specific temperature.

Monitor the reaction progress using an appropriate analytical technique such as thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

This typically involves extraction with an organic solvent and washing with aqueous

solutions.

Purify the crude product using column chromatography or distillation to obtain pure 1-
Chloro-4-methoxybenzene-d4.

Confirm the structure and purity of the final product using analytical methods such as

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of a deuterated

compound compared to its non-deuterated analog using human liver microsomes.
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Materials:

1-Chloro-4-methoxybenzene-d4 and 1-Chloro-4-methoxybenzene

Human liver microsomes (HLMs)

NADPH regenerating system

0.1 M Phosphate Buffer (pH 7.4)

Acetonitrile (for quenching)

LC-MS/MS system for analysis

Procedure:

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, pre-incubate the test compound with HLMs in phosphate buffer at

37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold

acetonitrile.

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant using a validated LC-MS/MS method to determine the

concentration of the remaining parent compound.

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess metabolic stability.

In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for an in vivo pharmacokinetic study in rats to

compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated

analog.
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Materials:

1-Chloro-4-methoxybenzene-d4 and 1-Chloro-4-methoxybenzene formulated for

administration (e.g., in a solution or suspension)

Sprague-Dawley rats

Equipment for oral or intravenous administration

Blood collection supplies (e.g., EDTA-coated tubes)

Centrifuge

LC-MS/MS system for bioanalysis

Procedure:

Dose the rats with either the deuterated or non-deuterated compound via the desired route

of administration.

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24

hours) post-dose.

Process the blood samples to separate the plasma.

Store plasma samples at -80°C until analysis.

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the

test compounds in plasma.

Analyze the plasma samples to determine the concentration of the parent drug at each time

point.

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate

key parameters such as Cmax (maximum concentration), Tmax (time to maximum

concentration), AUC (area under the curve), and elimination half-life (t½).
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Compare the pharmacokinetic parameters of the deuterated and non-deuterated

compounds.

Signaling Pathways and Mechanisms of Action
Specific signaling pathways directly modulated by 1-Chloro-4-methoxybenzene-d4 are not

established in the scientific literature. However, its utility in drug development is primarily

related to its altered metabolism due to the kinetic isotope effect. The following diagram

illustrates this general principle.

Non-Deuterated Drug Metabolism

Deuterated Drug Metabolism

Non-Deuterated Drug

Metabolite A

CYP450 (Fast)

Metabolite B

Other Enzymes

Deuterated Drug (d4)

Metabolite A (d4)

CYP450 (Slowed by KIE)

Metabolite B (d4)

Other Enzymes

Click to download full resolution via product page

Caption: The Kinetic Isotope Effect on Drug Metabolism.

The diagram above illustrates how deuteration can alter the metabolic pathway of a drug. The

stronger carbon-deuterium bond in the "Deuterated Drug" slows down its metabolism by

CYP450 enzymes (the Kinetic Isotope Effect), leading to a reduced formation of "Metabolite A"
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compared to the "Non-Deuterated Drug". This can lead to a longer half-life of the parent drug

and potentially a more favorable safety and efficacy profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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